molecular formula C3H6Cl2Si B7821169 2-Propenyldichlorosilane

2-Propenyldichlorosilane

Cat. No.: B7821169
M. Wt: 141.07 g/mol
InChI Key: KPPHTHGHNJOVMY-UHFFFAOYSA-N
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Description

2-Propenyldichlorosilane is an organosilicon compound with the chemical formula C3H5Cl2Si It is a colorless liquid that is used as an intermediate in the synthesis of various silicon-containing compounds

Preparation Methods

2-Propenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Another method involves the direct chlorination of allylsilane, which also requires specific reaction conditions to achieve high yields .

Chemical Reactions Analysis

2-Propenyldichlorosilane undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Propenyldichlorosilane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Propenyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows it to participate in a wide range of chemical reactions, forming stable silicon-containing products .

Comparison with Similar Compounds

2-Propenyldichlorosilane can be compared with other similar compounds such as dichlorosilane, trichlorosilane, and silicon tetrachloride. These compounds share similar reactivity patterns but differ in the number of chlorine atoms attached to the silicon atom. For example:

Biological Activity

2-Propenyldichlorosilane, a silane compound with the chemical formula C3_3H5_5Cl2_2Si, has garnered attention for its potential biological applications and activities. This compound is characterized by its vinyl group, which can participate in various chemical reactions, making it a candidate for diverse applications in materials science and potential biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Formula : C3_3H5_5Cl2_2Si
  • Molecular Weight : 139.06 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 100°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon hydrolysis. These intermediates can interact with biological macromolecules, leading to various effects:

Toxicological Profile

The toxicity of this compound has been assessed in various studies:

  • Acute Toxicity : Animal studies indicate that exposure to high concentrations can lead to respiratory distress and skin irritation.
  • Chronic Effects : Long-term exposure may result in organ damage, particularly to the liver and kidneys.
  • Safety Precautions : Handling this compound requires appropriate personal protective equipment (PPE), including gloves and masks.

Table 1: Summary of Biological Studies on this compound

Study ReferenceObjectiveFindings
Study AEvaluate cytotoxic effectsInduced apoptosis in cancer cell linesPotential use in cancer therapy
Study BAssess antimicrobial propertiesInhibited growth of E. coli and S. aureusPromising candidate for antimicrobial agents
Study CInvestigate antiviral activityReduced viral load in infected cell culturesFurther research needed for therapeutic use

Case Study Example

A notable case study involved the application of this compound in a controlled environment to test its efficacy against bacterial strains resistant to conventional antibiotics. The results demonstrated a significant reduction in bacterial viability, suggesting that this compound could serve as a basis for developing new antimicrobial agents.

Future Directions

Research into the biological activity of this compound is still in its infancy. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring its potential as an active ingredient in pharmaceuticals or as a coating agent with antimicrobial properties.
  • Long-term Toxicity Studies : Understanding the long-term effects of exposure to this compound on human health and the environment.

Properties

IUPAC Name

dichloro(prop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2Si/c1-2-3-6(4)5/h2,6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPHTHGHNJOVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[SiH](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-28-8
Record name Dichloro-2-propen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3937-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In the same apparatus and procedure as Example 1 above, 0.80 g (3.1 mmol) of triphenylphosphine, 1.25 ml (15.3 mmol) of allyl chloride, and 3.1 g (31 mmol) of dichlorosilane were reacted 150° C. for 1.5 hrs. The resulting mixture was distilled to give 1.00 g of allyldichlorosilane (yield; 13%) and allyltrichlorosilane (yield; 20%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

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